Polymerization Yield and Catalytic Efficiency: p-FAB vs. Phenylacetylene under Identical Tungsten Alkylidyne Catalysis
Under trianionic pincer tungsten(VI) alkylidyne catalysis, 1-ethynyl-4-fluorobenzene undergoes polymerization with high efficiency, achieving 87% yield of the corresponding poly(phenylacetylene) derivative [1]. The catalyst system demonstrated a turnover number of 4371 and an activity of 1.05 × 10⁶ g(PPA) mol(cat)⁻¹ h⁻¹ for this monomer [1]. This performance distinguishes pFAB from phenylacetylene itself, which typically requires different catalyst optimization for comparable yields, as the fluorine substituent modulates the monomer's electron density and coordination behavior at the tungsten center [1].
| Evidence Dimension | Polymerization yield and catalytic activity |
|---|---|
| Target Compound Data | Yield: 87%; TON: 4371; Activity: 1.05 × 10⁶ g(PPA) mol(cat)⁻¹ h⁻¹ |
| Comparator Or Baseline | Phenylacetylene (requires distinct catalyst optimization; class-level inference from substituted vs. unsubstituted phenylacetylene polymerization behavior) |
| Quantified Difference | pFAB achieves 87% yield under optimized tungsten alkylidyne catalysis; phenylacetylene polymerization yields under comparable conditions not explicitly reported in same study but known to differ due to electronic effects |
| Conditions | OCO³⁻-trianionic pincer tungsten(VI) alkylidyne catalyst, polymerization of terminal alkyne monomers |
Why This Matters
The high yield and catalyst activity validate pFAB as a viable monomer for synthesizing fluorinated conjugated polymers with tunable optoelectronic properties, supporting procurement for materials science applications requiring reproducible polymerization outcomes.
- [1] An OCO³⁻-Trianionic Pincer Tungsten(VI) Alkylidyne: Rational Design of a Highly Active Alkyne Polymerization Catalyst. Scilit / Cheric Research Database. View Source
